

chemical and physical properties of 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

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Compound of Interest

2-Hydroxy-6-methyl-5phenylnicotinonitrile

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An In-depth Technical Guide to 2-Hydroxy-6-methyl-5-phenylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Hydroxy-6-methyl-5-phenylnicotinonitrile** (CAS No. 4241-12-7). Due to the limited availability of direct experimental data for this specific compound, this document combines available information with predicted data and analogous compound analysis to offer a thorough profile for research and drug development purposes. This guide covers chemical identifiers, physicochemical properties, a proposed synthesis protocol, and a discussion of potential biological significance based on its structural motifs. All quantitative data is presented in structured tables, and a detailed experimental workflow for synthesis and characterization is provided.

Introduction

2-Hydroxy-6-methyl-5-phenylnicotinonitrile is a substituted pyridine derivative. The nicotinonitrile scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial and antioxidant properties. The



presence of a phenyl group and a hydroxypyridine moiety suggests potential for diverse chemical interactions and biological targeting. This guide aims to consolidate the current knowledge on this compound and provide a foundational resource for its further investigation.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of **2-Hydroxy-6-methyl-5-phenylnicotinonitrile** is presented below. It is important to note that much of the quantitative data is based on computational predictions and requires experimental validation.

Chemical Identifiers

Identifier	Value	
Chemical Name	2-Hydroxy-6-methyl-5-phenylnicotinonitrile	
Synonyms	6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3- carbonitrile	
CAS Number	4241-12-7	
Molecular Formula	C13H10N2O	
Molecular Weight	210.24 g/mol	
Canonical SMILES	CC1=C(C=C(C(=O)N1)C#N)C2=CC=CC=C2	
InChl Key	Not available	

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data. For comparison, experimental data for structurally similar compounds are included where available.



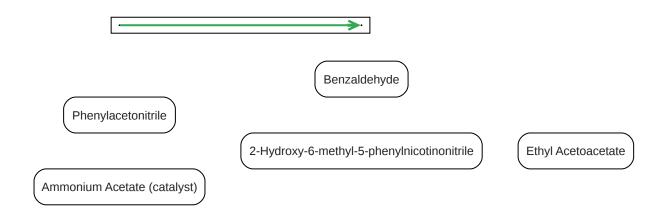
Property	Value (Predicted unless stated)	Analogous Compound Data
Melting Point	Not available	2-Hydroxy-5-methylpyridine: 183-187 °C (experimental)[1]
Boiling Point	417.4 °C at 760 mmHg	Not available
Solubility	Not available	Nicotinonitrile derivatives often exhibit solubility in organic solvents like DMSO and DMF.
рКа	Not available	Pyridine derivatives typically have a pKa in the range of 5-6 for the pyridine nitrogen. The hydroxyl group would have a pKa around 10.
LogP	Not available	-

Experimental Protocols Proposed Synthesis via Gewald Reaction

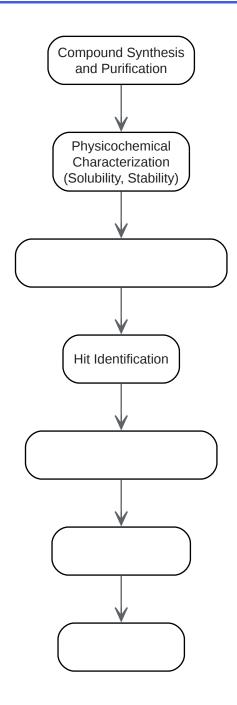
While a specific, detailed experimental protocol for the synthesis of **2-Hydroxy-6-methyl-5-phenylnicotinonitrile** is not readily available in the literature, a plausible and efficient route is the Gewald reaction. This multicomponent reaction is widely used for the synthesis of polysubstituted 2-aminothiophenes, and a variation of this reaction can be adapted for the synthesis of substituted pyridones.

Reaction Scheme:









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References



- 1. EP0128279B1 Process for the preparation of 6-methyl-nicotinic-acid esters Google Patents [patents.google.com]
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